molecular formula C16H24N2O2 B2469769 1-Boc-4-(4-methylphenyl)piperazine CAS No. 681482-19-9

1-Boc-4-(4-methylphenyl)piperazine

Cat. No. B2469769
CAS RN: 681482-19-9
M. Wt: 276.38
InChI Key: XWXGRCUZGMGJTK-UHFFFAOYSA-N
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Description

1-Boc-4-(4-methylphenyl)piperazine is a chemical compound with the CAS Number: 681482-19-9 . It has a molecular weight of 276.38 and its IUPAC name is tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate . It is a light yellow crystal and is typically stored at room temperature .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H24N2O2 . The InChI code for this compound is 1S/C16H24N2O2/c1-13-5-7-14(8-6-13)17-9-11-18(12-10-17)15(19)20-16(2,3)4/h5-8H,9-12H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound is a light yellow crystal . It has a molecular weight of 276.38 and is typically stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Biaryl Libraries : Boc-protected (piperazin-1-ylmethyl)biaryls were synthesized using microwave-mediated Suzuki–Miyaura coupling, illustrating the utility of 1-Boc-4-(4-methylphenyl)piperazine in creating diverse biaryl compounds (Spencer et al., 2011).

  • Novel Synthesis Methods : Improved synthetic processes for derivatives, like 4-[4-(5-oxo-1,5-dihydro-[1,2,4]triazoyl-4-yl) phenyl]piperazine-1-carboxylic t-butyl ester, have been developed, demonstrating the adaptability of this compound in complex syntheses (Miao Zhen-yuan, 2006).

  • Structural Analysis : Detailed structural and crystallographic studies of N-Boc piperazine derivatives provide insights into their molecular architecture and interactions, contributing to the understanding of their potential applications (Kulkarni et al., 2016).

Biological and Pharmacological Evaluation

  • Antibacterial and Antifungal Activities : Derivatives of this compound have been evaluated for antibacterial and antifungal properties, highlighting their potential in developing new antimicrobial agents (Karthikeyan et al., 2015).

  • Anticancer Potential : Certain 1,3-thiazole derivatives with a piperazine substituent exhibited notable anticancer activity, underscoring the significance of this compound in oncology research (Kostyantyn Turov, 2020).

Chemical and Material Science Applications

  • Flame Retardant Properties : Studies on the thermal decomposition of cotton fabric treated with piperazine-phosphonates, including derivatives of this compound, contribute to the development of flame retardant materials (Nguyen et al., 2014).

  • Solubility in Supercritical Carbon Dioxide : Research on the solubility of (S)-Boc-piperazine and racemic Boc-piperazine in supercritical carbon dioxide provides valuable data for applications in supercritical fluid technologies (Uchida et al., 2004).

properties

IUPAC Name

tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-5-7-14(8-6-13)17-9-11-18(12-10-17)15(19)20-16(2,3)4/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXGRCUZGMGJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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